methyl 7-bromo-2-methylquinoline-3-carboxylate
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Overview
Description
Methyl 7-bromo-2-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO2. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry due to their unique structural properties . This compound, in particular, has gained attention for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the reaction of 2-methylquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position . The resulting 7-bromo-2-methylquinoline is then subjected to esterification with methanol and a carboxylating agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogenation catalysts can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 7-bromo-2-methylquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-bromo-2-methylquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the bromine atom can enhance the compound’s binding affinity to its target, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromine and carboxylate groups, making it less reactive in certain chemical reactions.
7-Bromoquinoline: Lacks the methyl and carboxylate groups, which can affect its biological activity and solubility.
Quinoline-3-carboxylate: Lacks the bromine and methyl groups, influencing its chemical reactivity and biological properties.
Uniqueness
Methyl 7-bromo-2-methylquinoline-3-carboxylate is unique due to the presence of both the bromine and carboxylate groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
2090234-48-1 |
---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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